3,4-Dibromothieno[2,3-b]thiophene
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Dibromothieno[2,3-b]thiophene and its derivatives involves multiple steps, including bromination, cross-coupling reactions, and electropolymerization. A notable synthesis approach involves the reaction of 3,4-dibromothiophene with phenylacetylene, leading to the formation of 2-phenylthieno[3,4-b]thiophene, which can be electropolymerized to produce low band gap polymers (Neef, Brotherston, & Ferraris, 1999). Another method involves starting from 2,3-dibromothiophene to improve the total yield through a more convenient synthesis process (Allared, Hellberg, & Remonen, 2002).
Molecular Structure Analysis
The molecular structure of 3,4-Dibromothieno[2,3-b]thiophene is characterized by its brominated thiophene rings, which are crucial for its chemical reactivity and electronic properties. The presence of bromine atoms allows for further functionalization through reactions such as Suzuki coupling, facilitating the synthesis of a wide range of derivatives with varied electronic properties (Hergué, Frère, & Roncali, 2011).
Chemical Reactions and Properties
3,4-Dibromothieno[2,3-b]thiophene undergoes various chemical reactions, including bromine-lithium exchange, electrophilic substitutions, and palladium-catalyzed cross-coupling, leading to the synthesis of diversified derivatives. These reactions are foundational for modifying the compound's electronic properties for specific applications, such as conductive polymers and organic electronics (Fuller, Iddon, & Smith, 1997).
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
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Organic Semiconductors
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Organic Field-Effect Transistors (OFETs)
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Organic Light-Emitting Diodes (OLEDs)
Safety And Hazards
Future Directions
Thienothiophenes, including 3,4-Dibromothieno[2,3-b]thiophene, have attracted significant attention due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
properties
IUPAC Name |
3,4-dibromothieno[2,3-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2S2/c7-3-1-9-6-5(3)4(8)2-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQRBSPOFSLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)SC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201371 | |
Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromothieno[2,3-b]thiophene | |
CAS RN |
53255-78-0 | |
Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053255780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibromothieno[2,3-b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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